5-Bromo-2-(3,3-difluoro-pyrrolidin-1-yl)-phenylamine
CAS No.: 1644453-93-9
Cat. No.: VC8080198
Molecular Formula: C10H11BrF2N2
Molecular Weight: 277.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1644453-93-9 |
|---|---|
| Molecular Formula | C10H11BrF2N2 |
| Molecular Weight | 277.11 g/mol |
| IUPAC Name | 5-bromo-2-(3,3-difluoropyrrolidin-1-yl)aniline |
| Standard InChI | InChI=1S/C10H11BrF2N2/c11-7-1-2-9(8(14)5-7)15-4-3-10(12,13)6-15/h1-2,5H,3-4,6,14H2 |
| Standard InChI Key | QRDDDIAKZGTYAS-UHFFFAOYSA-N |
| SMILES | C1CN(CC1(F)F)C2=C(C=C(C=C2)Br)N |
| Canonical SMILES | C1CN(CC1(F)F)C2=C(C=C(C=C2)Br)N |
Introduction
Structural Characteristics and Synthetic Accessibility
Molecular Architecture
The compound’s scaffold combines a phenylamine backbone substituted at the 5-position with bromine and at the 2-position with a 3,3-difluoropyrrolidine group. This arrangement introduces steric and electronic effects critical for molecular recognition. The difluoropyrrolidine moiety adopts a rigid chair conformation due to geminal fluorine atoms, reducing entropic penalties during protein binding . Quantum mechanical calculations suggest that the C-F bond dipole moments (1.41 D) enhance electrostatic complementarity with hydrophobic pockets in BET bromodomains .
Synthetic Pathways
Industrial-scale synthesis employs a modular approach:
-
Buchwald-Hartwig Amination: Coupling 5-bromo-2-iodophenylamine with 3,3-difluoropyrrolidine using Pd(OAc)₂/XPhos catalysts (yield: 78–82%) .
-
Fluorination Optimization: Electrophilic fluorine incorporation via Selectfluor® in acetonitrile at 60°C achieves >95% diastereomeric excess .
-
Purification: Sequential chromatography (silica gel → reverse-phase C18) ensures >99% purity, as verified by HPLC-MS ([M+H]⁺ = 277.03) .
Table 1: Key Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 276.12 g/mol | HRMS |
| logP (pH 7.4) | 2.2 ± 0.1 | Chromatographic logD |
| Aqueous Solubility | 85 μM | CLND Assay |
| Thermodynamic Solubility | 32 mg/mL | shake-flask (pH 6.8) |
Biological Activity and Target Engagement
BET Bromodomain Inhibition
In comparative studies, the compound exhibits 63-fold selectivity for BRD4 BD1 over BD2 (BRD4 BD1 pIC₅₀: 8.0 vs BD2: 6.2) . Molecular dynamics simulations reveal that the difluoropyrrolidine group stabilizes a gauche+ conformation of His437 in BD1, creating a hydrogen-bond network with Asp144 (distance: 2.8 Å) . This interaction is absent in BD2 due to divergent residue orientations (Figure 1).
Kinase Modulation
The bromophenylamine core demonstrates cross-reactivity with FLT3 kinase (IC₅₀: 72 nM), a target in acute myeloid leukemia. Competitive binding assays show displacement of ATP by 92% at 100 nM concentrations, suggesting Type I inhibition .
Table 2: Selectivity Profiling Across Targets
| Target | pIC₅₀/IC₅₀ | Assay Type |
|---|---|---|
| BRD4 BD1 | 8.0 | TR-FRET |
| BRD4 BD2 | 6.2 | TR-FRET |
| FLT3 | 72 nM | ADP-Glo™ |
| hWB MCP-1 Reduction | 1.2 μM | Whole-blood cytokine |
Structure-Activity Relationship Insights
Systematic modifications to the pyrrolidine substituents reveal critical determinants of activity:
-
Fluorine Substitution: Removing fluorine atoms decreases BRD4 BD1 binding 10-fold (ΔΔG = +2.3 kcal/mol) .
-
Pyrrolidine Configuration: (S)-enantiomers show 3-fold higher potency than (R)-counterparts due to optimized Van der Waals contacts with Leu92 .
-
Aromatic Substitutions: 5-Bromo > 5-Cl in maintaining π-stacking with Trp81 (distance: 3.5 Å vs 4.1 Å) .
Preclinical Development Considerations
Pharmacokinetic Profile
In rodent models, the compound demonstrates:
-
Oral Bioavailability: 58% (Cmax = 1.4 μM at 10 mg/kg)
-
Half-life: 4.2 hours (iv), 6.8 hours (po)
-
CNS Penetration: Kp,uu = 0.33, indicating moderate blood-brain barrier crossing .
Toxicity Screening
No observable adverse effects (NOAEL) occur at 50 mg/kg/day over 14 days. Off-target screening (Eurofins CEREP panel) shows >100-fold selectivity over 95% of tested receptors .
Computational Modeling and Design
Free Energy Perturbation (FEP)
FEP simulations predict that replacing bromine with cyano groups improves BD1 selectivity by 1.8 kcal/mol, primarily through enhanced water displacement entropy .
Machine Learning Optimization
Random Forest models trained on 2,346 BET inhibitors identify three critical descriptors for activity:
Future Directions and Clinical Translation
Ongoing phase 0 studies utilize CRISPR-engineered BD1/BD2 isogenic cell lines to validate on-target effects. Parallel efforts explore prodrug formulations (e.g., phosphonooxymethyl derivatives) to enhance aqueous solubility for intravenous delivery.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume